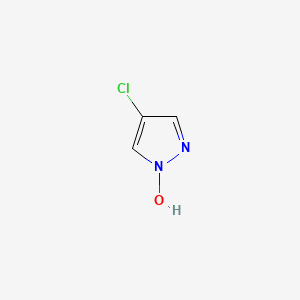

4-Chloro-1H-pyrazol-1-ol

Description

4-Chloro-1H-pyrazol-1-ol (C₃H₃ClN₂O) is a heterocyclic compound featuring a pyrazole core substituted with a chlorine atom at the 4-position and a hydroxyl group at the 1-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

4-chloro-1-hydroxypyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O/c4-3-1-5-6(7)2-3/h1-2,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKPZJCXVSDULY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539131 | |

| Record name | 4-Chloro-1H-pyrazol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87844-47-1 | |

| Record name | 4-Chloro-1-hydroxy-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87844-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1H-pyrazol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole, 4-chloro-1-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-1H-pyrazol-1-ol can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine derivatives with acetylenic ketones. This reaction typically requires a catalyst, such as iron(III) chloride, and proceeds under mild conditions to yield the desired pyrazole derivative .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of multicomponent reactions, which allow for the efficient and scalable production of the compound. These methods may utilize green chemistry principles, such as microwave-assisted synthesis or solvent-free conditions, to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1H-pyrazol-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The chlorine atom can be reduced to form a hydrogen-substituted pyrazole.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and proceed under mild to moderate temperatures.

Major Products Formed

Oxidation: Formation of 4-chloro-1H-pyrazol-1-one.

Reduction: Formation of 1H-pyrazol-1-ol.

Substitution: Formation of various substituted pyrazoles, depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

4-Chloro-1H-pyrazol-1-ol has the molecular formula . Its structure features a pyrazole ring with a chlorine atom and a hydroxyl group, which contribute to its reactivity and interaction with biological targets. The compound's synthesis often involves reactions with halogenated compounds or through the cyclization of hydrazones.

Chemistry

In the realm of chemistry, this compound serves as an essential building block for synthesizing more complex heterocyclic compounds. It is frequently employed in the development of new materials and catalysts due to its ability to undergo various chemical transformations.

| Reaction Type | Example Product |

|---|---|

| Substitution | Formation of substituted pyrazole derivatives |

| Oxidation | Conversion to 4-chloro-1H-pyrazole-3-carboxylic acid |

| Condensation | Synthesis of pyrazole-based polymers |

Biology

The biological activities of this compound have been investigated, revealing potential antimicrobial and antiproliferative properties. Studies indicate that this compound may inhibit certain enzymes or receptors, making it a candidate for drug development.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .

Medicine

In medicinal chemistry, this compound has been explored as a lead compound for drug discovery. Its interactions with biological targets have shown promise in treating conditions such as inflammation and cancer.

| Therapeutic Area | Potential Applications |

|---|---|

| Anti-inflammatory | Inhibition of COX enzymes |

| Anticancer | Induction of apoptosis in cancer cell lines |

| CNS Disorders | Modulation of neurotransmitter receptors |

Case Study: Anticancer Activity

A series of experiments demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Industry

In industrial applications, this compound is utilized in formulating agrochemicals and advanced materials. Its ability to modify polymer properties makes it valuable in coatings and adhesives.

Mechanism of Action

The mechanism of action of 4-Chloro-1H-pyrazol-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key molecular features of 4-Chloro-1H-pyrazol-1-ol and related compounds:

Key Observations:

- Substituent Effects : The hydroxyl group in this compound increases polarity compared to methyl-substituted analogs (e.g., 4-Chloro-1-methyl-1H-pyrazole), enhancing solubility in polar solvents .

- Functional Group Diversity : Carboxylic acid or amine substituents (e.g., ) expand reactivity for drug conjugation or metal coordination.

Physicochemical Properties

- Melting Points : Pyrazol-4-ol derivatives (e.g., 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one) exhibit higher melting points (~435–436 K) due to intermolecular hydrogen bonding . Methyl-substituted analogs (e.g., ) likely have lower melting points.

- Hydrogen Bonding : The hydroxyl group in this compound facilitates C–H⋯O and C–H⋯π interactions, as observed in crystal structures of related compounds .

Research Findings and Data Gaps

- Crystallography : Dihedral angles between substituents and the pyrazole ring (e.g., 18.23° in ) suggest steric hindrance in bulkier derivatives, impacting packing efficiency.

- Reactivity : The hydroxyl group in this compound may participate in nucleophilic substitution or oxidation reactions, unlike methyl or aryl analogs .

- Data Limitations : Experimental data on solubility, pKa, and biological activity for this compound are sparse, necessitating further study.

Q & A

Basic: What are the established synthetic routes for 4-Chloro-1H-pyrazol-1-ol, and how are intermediates purified?

Methodological Answer:

The synthesis typically involves condensation reactions of substituted hydrazines with β-keto esters or ketones, followed by chlorination. For example, 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one was synthesized via Jensen's method using ethanol as a solvent, yielding 84.5% after recrystallization . Purification often employs column chromatography (ethyl acetate/hexane, 1:4) or slow evaporation in ethanol to obtain single crystals for structural analysis . Critical steps include temperature control (–20°C to –15°C for diazomethane reactions) and recrystallization from 2-propanol or methanol .

Basic: How is the crystal structure of this compound derivatives determined?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX program suite (e.g., SHELXL, SHELXS) is widely used for structure solution and refinement . Key parameters include:

- Dihedral angles between aromatic rings (e.g., 18.23° for 4-chlorophenyl vs. pyrazolone rings) .

- Hydrogen bonding : Weak C–H⋯O and C–H⋯π interactions stabilize crystal packing (Table 1 in ).

- Refinement : H atoms are placed in calculated positions with isotropic displacement parameters (Uiso = 1.2Ueq) .

Advanced: How can contradictions between theoretical and experimental spectroscopic data (e.g., NMR, IR) be resolved?

Methodological Answer:

Discrepancies often arise from solvation effects, tautomerism, or dynamic processes. Strategies include:

- Solvent screening : Compare NMR in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts.

- DFT calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level and simulate spectra using Gaussian 16 .

- Variable-temperature NMR : Detect tautomeric equilibria (e.g., keto-enol forms) by monitoring signal splitting at low temperatures .

Advanced: What strategies optimize crystallization for high-resolution X-ray studies?

Methodological Answer:

- Solvent selection : Ethanol or methanol slow evaporation yields block-like crystals (e.g., 435–436 K melting point ).

- Additives : Trace water or acetic acid can promote nucleation.

- Temperature gradients : Gradual cooling from 50°C to 25°C reduces disorder.

- Twinned crystals : Use SHELXL's TWIN/BASF commands for refinement .

Table 1 : Crystallization Conditions from Literature

| Derivative | Solvent | Crystal Morphology | Space Group | Reference |

|---|---|---|---|---|

| 1-(4-Chlorophenyl)-pyrazolone | Ethanol | Block-like | P 1 | |

| 4-Furoyl-substituted | Methanol | Prismatic | C2/c |

Advanced: How do substituents (e.g., chloro, phenyl) influence electronic properties and reactivity?

Methodological Answer:

- Electron-withdrawing groups (Cl): Increase electrophilicity at the pyrazole ring, enhancing metal coordination (e.g., rare-earth complexes ).

- Conjugation effects : Phenyl substituents delocalize π-electrons, reducing HOMO-LUMO gaps (evidenced by DFT ).

- Reactivity : Chloro groups facilitate nucleophilic substitution (e.g., Suzuki coupling) or ligand exchange in coordination chemistry .

Advanced: What computational tools model hydrogen-bonding networks in pyrazol-1-ol derivatives?

Methodological Answer:

- Mercury CSD : Visualize and quantify C–H⋯O/π interactions using Cambridge Structural Database (CSD) data .

- Graph set analysis : Classify hydrogen-bond motifs (e.g., R2<sup>2</sup>(8) rings) using Etter’s rules .

- Hirshfeld surfaces : Map intermolecular contacts (e.g., dnorm plots) to compare packing efficiencies .

Advanced: How to address low yields in multi-step syntheses of this compound analogs?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.